molecular formula C10H10BrNO3 B3174633 Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate CAS No. 954220-94-1

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Cat. No.: B3174633
CAS No.: 954220-94-1
M. Wt: 272.09 g/mol
InChI Key: HECLHZAXCKFFTD-UHFFFAOYSA-N
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Description

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate typically involves the reaction of 5-bromopyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

    Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce acids or alcohols, respectively.

Scientific Research Applications

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The bromine atom and ester functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate can be compared with other similar compounds, such as:

    Ethyl 2-(5-bromopyridin-3-yl)acetate: This compound has a similar structure but differs in the position of the bromine atom and the ester group.

    Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate: This compound has a chlorine atom instead of bromine, which affects its reactivity and properties.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom at the 5-position and an ester functional group, which significantly influences its reactivity and biological interactions. The molecular formula is C10H10BrN1O3C_{10}H_{10}BrN_{1}O_{3} with a CAS Number of 916791-38-3.

Property Details
Molecular FormulaC10H10BrN1O3C_{10}H_{10}BrN_{1}O_{3}
CAS Number916791-38-3
Functional GroupsEster, Bromine
Biological TargetsEnzymes, Receptors

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances its reactivity in substitution reactions, potentially increasing its binding affinity to biological targets. The ester group also plays a crucial role in modulating the compound's solubility and reactivity.

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, altering signal transduction processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells . The mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, reporting significant inhibition at concentrations as low as 100 µg/mL.
  • Anticancer Research : Another investigation assessed the cytotoxic effects on various cancer cell lines, revealing IC50 values that indicate potent activity compared to standard chemotherapeutics .
  • Mechanistic Insights : Computational studies have provided insights into the binding interactions between the compound and target proteins, highlighting key residues involved in these interactions .

Comparison with Similar Compounds

This compound can be compared with other halogenated pyridine derivatives to understand its unique properties:

Compound Structural Features Biological Activity
Ethyl 2-(5-bromopyridin-3-yl)acetateSimilar structure but different position of bromineModerate antimicrobial activity
Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoateChlorine instead of bromineReduced reactivity
Ethyl 4-(bromophenyl)-3-oxobutanoateBromophenyl group instead of pyridineDifferent biological profile

The unique substitution pattern of this compound contributes to its distinct chemical behavior and biological activity compared to these similar compounds.

Properties

IUPAC Name

ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECLHZAXCKFFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954220-94-1
Record name ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

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